molecular formula C25H24FNO B594145 (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone CAS No. 1354631-24-5

(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Cat. No. B594145
CAS RN: 1354631-24-5
M. Wt: 373.471
InChI Key: IGBHZHCGWLHBAE-UHFFFAOYSA-N
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Description

AM-2201 is a recreational designer drug that acts as a potent but nonselective full agonist for the cannabinoid receptor . It is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University .


Molecular Structure Analysis

The molecular structure of AM-2201 consists of several key components: a fluoropentyl chain, an indole group, and a naphthoyl group . The compound has a molar mass of 359.444 g/mol .


Chemical Reactions Analysis

AM-2201 is extensively metabolized by multiple CYP enzymes . The metabolism of AM-2201 in human, mouse, and rat hepatocytes was investigated using liquid chromatography-high-resolution mass spectrometry combined with targeted and non-targeted metabolite profiling approaches .

Scientific Research Applications

Neurotoxicity Research

MAM-2201 has been studied for its cytotoxic effects on human cell-based models of neurons and astrocytes. Research has shown that it can induce toxicity in primary neuron-like cells derived from human umbilical cord mesenchymal stem cells, affecting cell viability, metabolic function, apoptosis, morphology, and neuronal markers . This compound’s effects on human central nervous system cells provide insights into the neurotoxicity mechanisms of synthetic cannabinoids.

Pharmacodynamics

Studies have investigated the pharmacodynamic activity of MAM-2201, including its affinity for cannabinoid receptors and its impact on motor, sensorimotor, prepulse inhibition, and memory functions in mice . These findings are crucial for understanding the public health implications of synthetic cannabinoids, especially concerning impaired driving and workplace performance.

Toxicological Risk Assessment

MAM-2201 serves as a model compound for toxicological risk assessment . The shift from animal cell models to human cell models for toxicology research is significant for regulatory compliance and understanding the toxic effects of new psychoactive substances on human health .

Drug Abuse and Public Health

Research on MAM-2201 also contributes to the field of drug abuse and public health . The compound’s association with cases of intoxication and impaired driving highlights the need for continuous monitoring and evaluation of the risks posed by synthetic cannabinoids .

Development of Antidotes

The toxic effects of MAM-2201 on human neurons and astrocytes underscore the importance of developing antidotes and treatments for synthetic cannabinoid intoxication. Understanding the compound’s mechanism of action can aid in creating effective countermeasures .

Neuropharmacology

In neuropharmacology , MAM-2201 is used to study the effects of synthetic cannabinoids on the brain’s cannabinoid receptors. This research can lead to the development of new therapeutic agents that target these receptors for various neurological disorders .

Cellular Model Development

MAM-2201’s impact on different human cell lines supports the development of cellular models for neurotoxicology research. These models are essential for investigating the molecular and cellular alterations in the brain caused by synthetic cannabinoids .

Behavioral Studies

Finally, MAM-2201 is utilized in behavioral studies to assess its effects on cognitive and motor functions. Such studies are vital for understanding the behavioral consequences of synthetic cannabinoid use and for informing public safety regulations .

Safety and Hazards

AM-2201 has been associated with serious adverse events. Convulsions have been reported, including at doses as low as 10 mg . It’s also worth noting that AM-2201 is a Schedule I controlled substance in the United States .

Future Directions

The future of AM-2201 and similar synthetic cannabinoids is uncertain. While they continue to be used recreationally, their legal status and associated health risks have led to increased scrutiny and regulation . Ongoing research is needed to fully understand their pharmacology and toxicology.

properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBHZHCGWLHBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159387
Record name MAM-2201
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354631-24-5
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone
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Record name MAM 2201
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Record name MAM-2201
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Record name (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone
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Record name MAM-2201
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Q & A

Q1: What is the primary molecular target of MAM-2201?

A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.

Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?

A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.

Q3: Which brain regions are particularly affected by MAM-2201's actions?

A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.

Q4: What is the molecular formula and weight of MAM-2201?

A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.

Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]

Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?

A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]

Q7: What are the primary metabolic pathways of MAM-2201 in humans?

A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []

Q8: Are the metabolites of MAM-2201 pharmacologically active?

A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]

Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?

A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []

Q10: What are the acute toxicological effects associated with MAM-2201 use?

A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]

Q11: Have there been reported cases of fatal intoxications involving MAM-2201?

A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]

Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?

A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.

Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?

A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]

Q14: What types of in vitro models have been used to study the effects of MAM-2201?

A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]

Q15: Which animal models have been used to study the in vivo effects of MAM-2201?

A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.

Q16: Has MAM-2201 been investigated for any potential therapeutic applications?

A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.

Q17: What are the implications of MAM-2201 for driving safety?

A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]

Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?

A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]

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